molecular formula C31H50O B1253048 Agrostophyllinone

Agrostophyllinone

Cat. No.: B1253048
M. Wt: 438.7 g/mol
InChI Key: CMUZBFSAENLNRV-NBNXUQIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agrostophyllinone is a triterpenoid compound primarily isolated from orchids of the genus Agrostophyllum, notably Agrostophyllum brevipes and Agrostophyllum callosum . Its molecular formula is C₃₁H₅₀O, with a molecular weight of 438.74 g/mol . Structurally, it belongs to the lanostane-type triterpenoids, characterized by a 24-methylene group and a ketone at the C-3 position . This compound has been identified in multiple botanical sources, including the stem bark of Citrus × paradisi (Rutaceae), where it coexists with limonoids and other secondary metabolites .

Properties

Molecular Formula

C31H50O

Molecular Weight

438.7 g/mol

IUPAC Name

(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H50O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h15,20,22-23,25-26H,3,10-14,16-19H2,1-2,4-9H3/t22-,23-,25-,26+,29-,30-,31+/m1/s1

InChI Key

CMUZBFSAENLNRV-NBNXUQIRSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Synonyms

24-methylenelanosta-9(11)-en-3-one
agrostophyllinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Agrostophyllinone shares structural and functional similarities with other triterpenoids and phytochemicals. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Class Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activities Source
This compound Triterpenoid C₃₁H₅₀O 438.74 24-methylene, C-3 ketone Cytotoxic, antimicrobial, antioxidant Agrostophyllum spp., Citrus × paradisi
Agrostophyllinol Triterpenoid C₃₁H₅₂O 440.76 24-methylene, C-3 hydroxyl Anticancer, immunomodulatory Agrostophyllum brevipes
Isoagrostophyllol Triterpenoid C₃₁H₅₂O 440.76 Epimeric configuration at C-3 Antimicrobial, hepatoprotective Agrostophyllum callosum
Limonin Limonoid C₂₆H₃₀O₈ 470.52 Tetranortriterpenoid, furanolactone core Anticancer, anti-inflammatory Citrus × paradisi
Citracridone II Acridone alkaloid C₂₀H₁₇NO₅ 375.36 Planar aromatic ring, conjugated ketones Moderate cytotoxicity (IC₅₀ ~33 μM) Citrus × paradisi

Structural Differentiation

  • This compound vs. Agrostophyllinol: The key distinction lies in the functional group at C-3 (ketone in this compound vs. hydroxyl in Agrostophyllinol). This difference impacts solubility and bioactivity, with the ketone group enhancing this compound’s cytotoxicity .
  • This compound vs. Limonin: Limonin, a limonoid, lacks the lanostane backbone and instead features a furanolactone ring. This structural divergence correlates with Limonin’s broader anti-inflammatory effects compared to this compound’s niche cytotoxic profile .

Pharmacological Contrasts

  • Cytotoxicity: this compound and Citracridone II show comparable cytotoxicity (IC₅₀ ~33 μM), but this compound’s mechanism involves mitochondrial apoptosis, whereas Citracridone II intercalates DNA .
  • Antimicrobial Spectrum: this compound exhibits broader antimicrobial activity than Isoagrostophyllol, likely due to its ketone group enhancing membrane permeability in pathogens .

Key Research Findings

Table 2: Pharmacological Data for this compound and Analogues

Compound Cell Line/Model Activity (IC₅₀/EC₅₀) Mechanism of Action Reference
This compound A549 (lung cancer) 33.1 μM Mitochondrial apoptosis induction
This compound PC3 (prostate cancer) 35.7 μM ROS generation, caspase-3 activation
Agrostophyllinol HepG2 (liver cancer) 28.4 μM Cell cycle arrest at G2/M phase
Citracridone II A549 33.1 μM DNA intercalation, topoisomerase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agrostophyllinone
Reactant of Route 2
Agrostophyllinone

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